methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9625864
InChI: InChI=1S/C11H8FN3O3S/c1-18-11(17)8-10(19-15-14-8)13-9(16)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,13,16)
SMILES: COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=CC=C2)F
Molecular Formula: C11H8FN3O3S
Molecular Weight: 281.27 g/mol

methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

CAS No.:

Cat. No.: VC9625864

Molecular Formula: C11H8FN3O3S

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate -

Specification

Molecular Formula C11H8FN3O3S
Molecular Weight 281.27 g/mol
IUPAC Name methyl 5-[(3-fluorobenzoyl)amino]thiadiazole-4-carboxylate
Standard InChI InChI=1S/C11H8FN3O3S/c1-18-11(17)8-10(19-15-14-8)13-9(16)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,13,16)
Standard InChI Key UDQZKTYVFAYUTQ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=CC=C2)F
Canonical SMILES COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=CC=C2)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the 1,2,3-thiadiazole family, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its IUPAC name, methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate, reflects the following substituents:

  • A methyl ester at position 4.

  • A 3-fluorobenzoylamino group at position 5.

The fluorine atom at the meta position of the benzoyl moiety introduces steric and electronic effects that modulate solubility and target binding.

Physicochemical Properties

Key properties derived from computational and experimental analyses include:

PropertyValue
Molecular formulaC₁₁H₈FN₃O₃S
Molecular weight281.27 g/mol
SMILESCOC(=O)C1=C(SN=N1)NC(=O)C2=CC(=CC=C2)F
Topological polar surface area93.5 Ų
LogP (lipophilicity)2.1 (estimated)

The moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability, a desirable trait for bioactive molecules. The polar surface area, influenced by the ester and amide groups, may limit blood-brain barrier penetration.

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Preparation of 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester: Cyclocondensation of thiosemicarbazide with methyl cyanoacetate under acidic conditions yields the aminothiadiazole intermediate.

  • Acylation with 3-fluorobenzoyl chloride: The amino group undergoes nucleophilic acyl substitution with 3-fluorobenzoyl chloride in the presence of triethylamine (Et₃N) as a base. Dichloromethane or acetonitrile serves as the solvent, with reaction completion typically achieved within 4–6 hours at 25°C.

Critical parameters:

  • Stoichiometric control of Et₃N to prevent HCl-induced degradation.

  • Purification via silica gel chromatography or recrystallization from ethanol.

Industrial Production

Continuous-flow reactors enhance yield (≥85%) and reduce byproduct formation compared to batch processes. Solvent recovery systems and automated crystallization units optimize cost-efficiency for large-scale manufacturing.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

  • Oxidation: The thiadiazole sulfur atom reacts with peracids (e.g., m-CPBA) to form sulfoxides or sulfones, altering electronic properties and bioactivity.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further functionalization.

Nucleophilic Substitution

The fluorine atom in the benzoyl group participates in aromatic nucleophilic substitution with amines or thiols, yielding analogs with modified pharmacokinetic profiles. For example, reaction with piperazine introduces basicity, enhancing water solubility.

Biological Activity and Mechanisms

Anticancer Screening

In silico docking studies predict strong binding (ΔG ≤ -9.2 kcal/mol) to protein kinase B (Akt1), a regulator of apoptosis. Preliminary in vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12–18 µM, comparable to 5-fluorouracil.

Industrial and Research Applications

Material Science

The compound serves as a monomer in conductive polymers. Copolymerization with pyrrole yields materials with conductivity ≥10⁻² S/cm, suitable for antistatic coatings.

Medicinal Chemistry

Structure-activity relationship (SAR) studies highlight the importance of the fluorine atom:

  • 3-Fluoro substitution: Enhances metabolic stability compared to chloro or bromo analogs.

  • Methyl ester: Acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Comparative Analysis with Analogous Compounds

DerivativeSubstituentLogPMIC (S. aureus)
3-Fluoro (this compound)-F2.116 µg/mL
4-Chloro-Cl2.824 µg/mL
Unsubstituted-H1.664 µg/mL

Fluorination improves potency and selectivity, likely due to enhanced hydrophobic interactions and reduced electron density at the benzoyl ring.

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